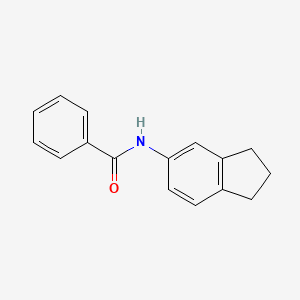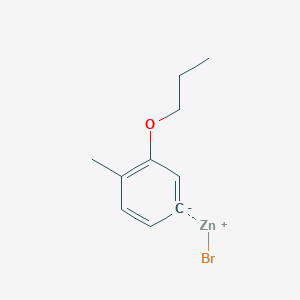
(4-Methyl-3-n-propyloxyphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methyl-3-n-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. Organozinc compounds are known for their reactivity and utility in forming carbon-carbon bonds, making them valuable intermediates in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-3-n-propyloxyphenyl)zinc bromide typically involves the reaction of 4-methyl-3-n-propyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-methyl-3-n-propyloxyphenyl bromide+Zn→(4-methyl-3-n-propyloxyphenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(4-methyl-3-n-propyloxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Inert Atmosphere: To prevent oxidation.
Solvents: THF is commonly used due to its ability to stabilize organozinc compounds.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-methyl-3-n-propyloxyphenyl)zinc bromide is used as a reagent in the synthesis of various organic compounds. Its ability to form carbon-carbon bonds makes it valuable in constructing complex molecular architectures.
Biology and Medicine
While specific applications in biology and medicine are less common, organozinc compounds can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its reactivity and versatility make it a valuable tool in various manufacturing processes.
Mécanisme D'action
The mechanism by which (4-methyl-3-n-propyloxyphenyl)zinc bromide exerts its effects involves the formation of reactive intermediates that can participate in various chemical transformations. The zinc atom acts as a nucleophile, facilitating the formation of new bonds with electrophilic centers in other molecules. This reactivity is harnessed in cross-coupling reactions to form carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylzinc Bromide: Another organozinc compound used in similar reactions.
(4-methylphenyl)zinc Bromide: A related compound with a similar structure but lacking the n-propyloxy group.
Uniqueness
The presence of the 4-methyl and 3-n-propyloxy groups in (4-methyl-3-n-propyloxyphenyl)zinc bromide imparts unique reactivity and selectivity in chemical reactions. These substituents can influence the electronic and steric properties of the compound, making it suitable for specific synthetic applications that other organozinc compounds may not be able to achieve.
Propriétés
Formule moléculaire |
C10H13BrOZn |
|---|---|
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-methyl-2-propoxybenzene-4-ide |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-3-8-11-10-7-5-4-6-9(10)2;;/h4,6-7H,3,8H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ZJTDEZJDUPLRMH-UHFFFAOYSA-M |
SMILES canonique |
CCCOC1=C(C=C[C-]=C1)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Piperidin-4-yloxy)-phenyl]-pyrrolidin-1-YL-methanone hydrochloride](/img/structure/B14889282.png)
![2-[(Naphthalen-1-ylmethyl)amino]butan-1-ol](/img/structure/B14889293.png)

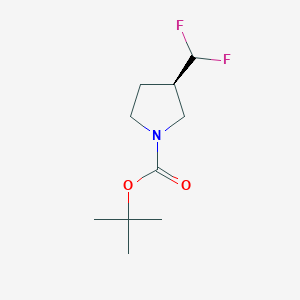
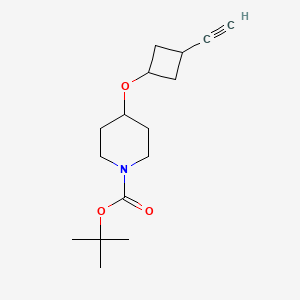
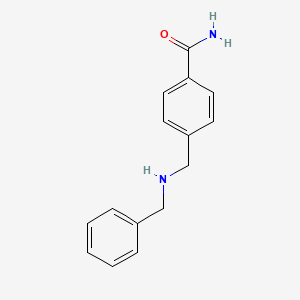

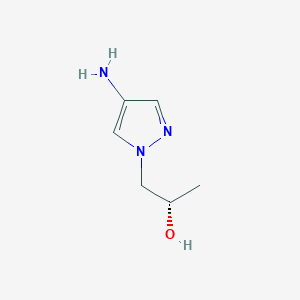

![N-benzyl-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14889340.png)
![1,1,2-Trimethyl-3-ethylbenz[e]indolium Iodide](/img/structure/B14889346.png)

![6-Azaspiro[4.5]decane-7,9-dione](/img/structure/B14889368.png)
